

# The role of cADPR in regulating immune cell function

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An In-depth Technical Guide to the Role of **Cyclic ADP-Ribose** (cADPR) in Regulating Immune Cell Function

Audience: Researchers, Scientists, and Drug Development Professionals

## Executive Summary

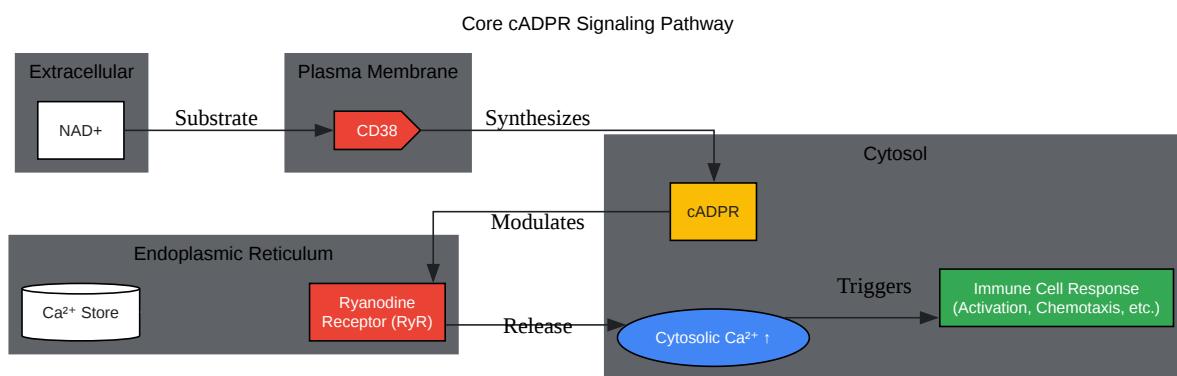
**Cyclic ADP-ribose** (cADPR) is a potent, ubiquitous second messenger that mobilizes intracellular calcium ( $\text{Ca}^{2+}$ ) stores. In the immune system, the synthesis of cADPR is predominantly catalyzed by the ectoenzyme CD38 from nicotinamide adenine dinucleotide ( $\text{NAD}^+$ ). This guide elucidates the critical role of the CD38/cADPR signaling pathway in orchestrating a wide array of immune cell functions, including T-cell activation, neutrophil chemotaxis, and macrophage phagocytosis. By mobilizing  $\text{Ca}^{2+}$  through the modulation of ryanodine receptors (RyRs) on the endoplasmic reticulum and influencing  $\text{Ca}^{2+}$  influx across the plasma membrane, cADPR acts as a pivotal signaling node. Understanding these intricate mechanisms provides a foundation for developing novel therapeutic strategies targeting inflammatory and autoimmune diseases.

## The cADPR Signaling Axis: Core Components

The canonical cADPR signaling pathway involves the synthesis of cADPR from  $\text{NAD}^+$  by ADP-ribosyl cyclases, with CD38 being the major enzyme in mammals<sup>[1]</sup>. cADPR then binds to and sensitizes ryanodine receptors, large intracellular  $\text{Ca}^{2+}$  release channels located on the

endoplasmic reticulum, leading to  $\text{Ca}^{2+}$ -induced  $\text{Ca}^{2+}$  release (CICR)[2][3][4]. This elevates cytosolic  $\text{Ca}^{2+}$  levels, a universal signal that triggers downstream cellular responses.

- **CD38:** A multifunctional type II transmembrane glycoprotein that acts as the primary ADP-ribosyl cyclase in immune cells[1][5]. It also possesses  $\text{NAD}^+$  glycohydrolase activity, producing ADP-ribose (ADPR), and cADPR hydrolase activity[5][6]. Its expression is often upregulated upon immune cell activation[7].
- **Cyclic ADP-Ribose (cADPR):** The second messenger that mobilizes  $\text{Ca}^{2+}$  from intracellular stores[8]. It is a key regulator of sustained  $\text{Ca}^{2+}$  signals required for many immune functions[6][9].
- **Ryanodine Receptors (RyRs):** A family of high-conductance intracellular  $\text{Ca}^{2+}$  channels that are the primary targets of cADPR[3][10][11]. In T lymphocytes, the type 3 isoform (RyR3) has been identified as the molecular target for cADPR[8].



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**Caption:** The core cADPR signaling cascade in immune cells.

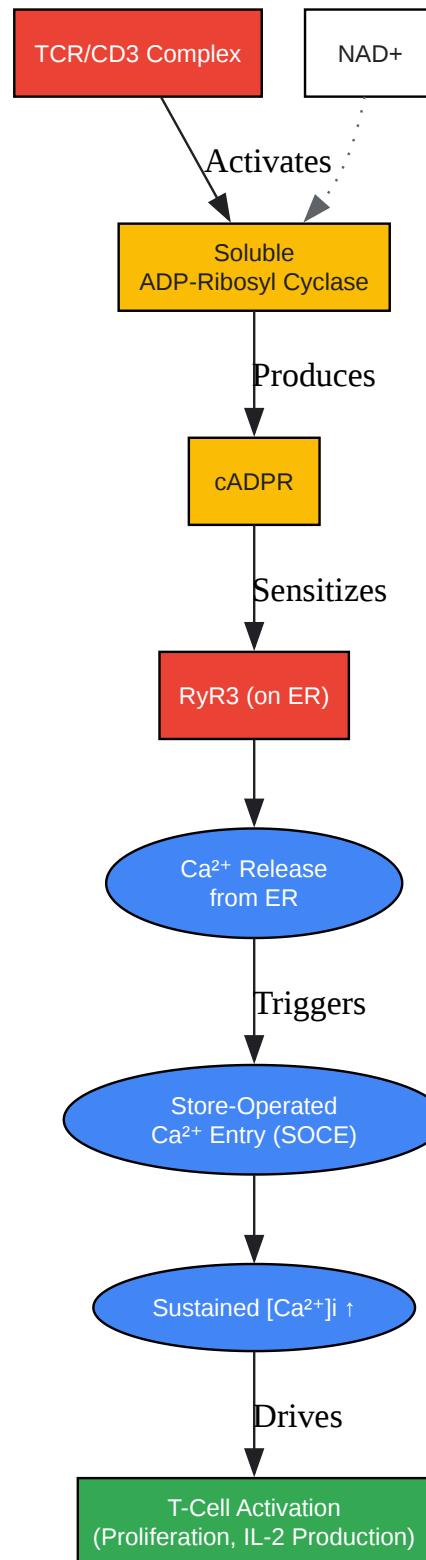
## Role of cADPR in T Lymphocyte Function

cADPR is a firmly established second messenger in T lymphocytes, essential for their activation, proliferation, and effector functions[8].

## Signaling and Function

Stimulation of the T-cell receptor (TCR) complex activates a soluble ADP-ribosyl cyclase, leading to a sustained increase in intracellular cADPR levels[8]. This rise in cADPR is causally linked to the prolonged  $\text{Ca}^{2+}$  signaling necessary for T-cell activation. cADPR modulates the RyR3 calcium channel, promoting  $\text{Ca}^{2+}$  release from the endoplasmic reticulum[8]. This initial release is critical for the subsequent activation of store-operated calcium entry (SOCE), leading to the sustained elevation of intracellular  $\text{Ca}^{2+}$  that drives downstream signaling cascades, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).

## cADPR Signaling in T-Cell Activation

[Click to download full resolution via product page](#)**Caption:** cADPR-mediated signaling cascade following TCR stimulation.

## Quantitative Data

Cell Type	Stimulus	Antagonist	Measured Effect	Result	Reference
Human T Cells	TCR/CD3 stimulation	cADPR Antagonists	Sustained calcium signaling	Inhibition of TCR/CD3-stimulated calcium signaling	[8]
Human T Cells	TCR/CD3 stimulation	cADPR Antagonists	Cell proliferation	Inhibition of proliferation	[8]
Human T Cells	TCR/CD3 stimulation	cADPR Antagonists	Expression of activation markers (CD25, HLA-DR)	Inhibition of expression	[8]
Jurkat T Cells	Microinjection of cADPR	-	Ca <sup>2+</sup> entry across the plasma membrane	Activation of Ca <sup>2+</sup> influx	[6]

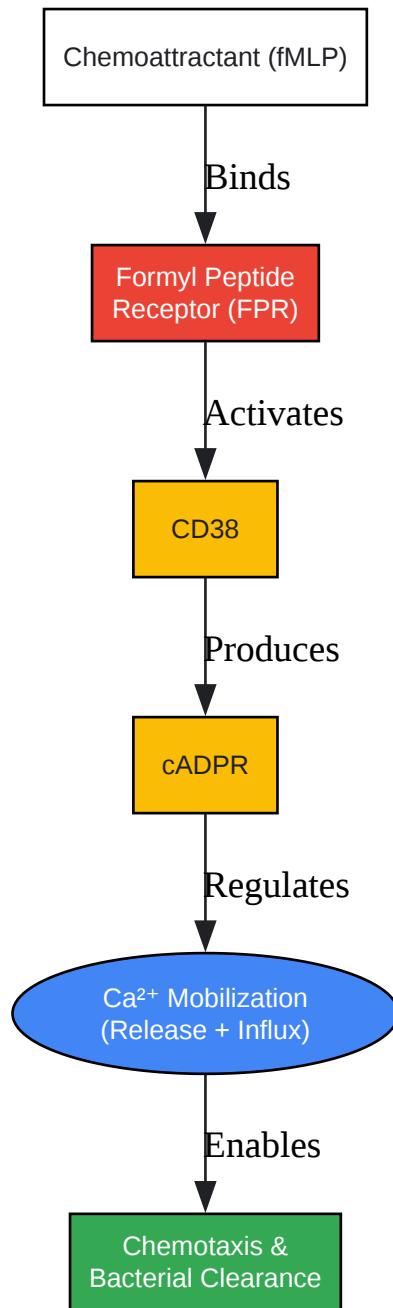
## Role of cADPR in Phagocyte Function

cADPR is a key regulator of motility and effector functions in phagocytic cells like neutrophils and macrophages.

## Neutrophils: Chemotaxis and Bacterial Clearance

In neutrophils, cADPR production by CD38 is required for responses to specific chemoattractants, such as f-Met-Leu-Phe (fMLP). The cADPR produced regulates both intracellular Ca<sup>2+</sup> release and extracellular Ca<sup>2+</sup> influx, which are essential for directed cell migration (chemotaxis)[9][10]. This function is critical for the recruitment of neutrophils to sites of infection and for subsequent bacterial clearance[10]. The cADPR antagonist 8-Br-cADPR has been shown to inhibit Ca<sup>2+</sup> influx and chemotaxis in response to fMLP[6][12].

## cADPR in Neutrophil Chemotaxis

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**Caption:** Role of cADPR in chemoattractant-induced neutrophil migration.

## Macrophages: Phagocytosis and Inflammation

In macrophages, the CD38/cADPR pathway is involved in crucial functions like phagocytosis and inflammatory activation[13]. CD38 is recruited to forming phagosomes during the

internalization of IgG-opsonized particles, leading to an increase in intracellular cADPR and  $\text{Ca}^{2+}$  mobilization, which is necessary for efficient phagocytosis[14]. Furthermore, pro-inflammatory stimuli like lipopolysaccharide (LPS) can upregulate CD38 expression, enhancing cADPR-mediated  $\text{Ca}^{2+}$  signaling and contributing to classical macrophage activation and cytokine production[13][15].

## Quantitative Data

Cell Type	Stimulus/Process	Antagonist/ KO	Measured Effect	Result	Reference
Murine Neutrophils	fMLP	CD38 Knockout	Chemotaxis	Impaired chemotactic migration	[7]
Human Neutrophils	fMLP	8-Br-cADPR	$\text{Ca}^{2+}$ influx	Inhibition of $\text{Ca}^{2+}$ influx	[6]
Human Monocytes	Chemokine ligands	cADPR antagonist	Chemotaxis	Blockade of chemotaxis towards CXCR4, CCR1, and CCR5 ligands	[9]
Peritoneal Macrophages	Phagocytosis (IgG-beads)	cADPR antagonist	Phagocytosis efficiency	Impaired phagocytosis	[14]
Peritoneal Macrophages	Phagocytosis (IgG-beads)	CD38-deficient mice	Phagocytosis efficiency	Impaired phagocytosis	[14]

## Role of cADPR in B Lymphocyte Function

The role of cADPR in B-cell signaling is more complex. CD38 is a well-known B-cell marker, and its engagement can promote B-cell activation, proliferation, and cytokine secretion[5][16]. However, some studies suggest that these signaling events can occur independently of CD38's enzymatic activity. It has been proposed that conformational changes in the extracellular domain of CD38 upon ligand binding, rather than the generation of cADPR, might be the

primary driver of signaling[16]. Despite this, CD38 signaling is known to protect mature B lymphocytes from apoptosis, contributing to humoral immunity[5].

## Experimental Protocols

Detailed methodologies are crucial for studying the cADPR pathway. Below are outlines for key experiments.

### Protocol 1: Measurement of Intracellular cADPR by Cycling Assay

This assay provides a highly sensitive method for quantifying cADPR from cell lysates.

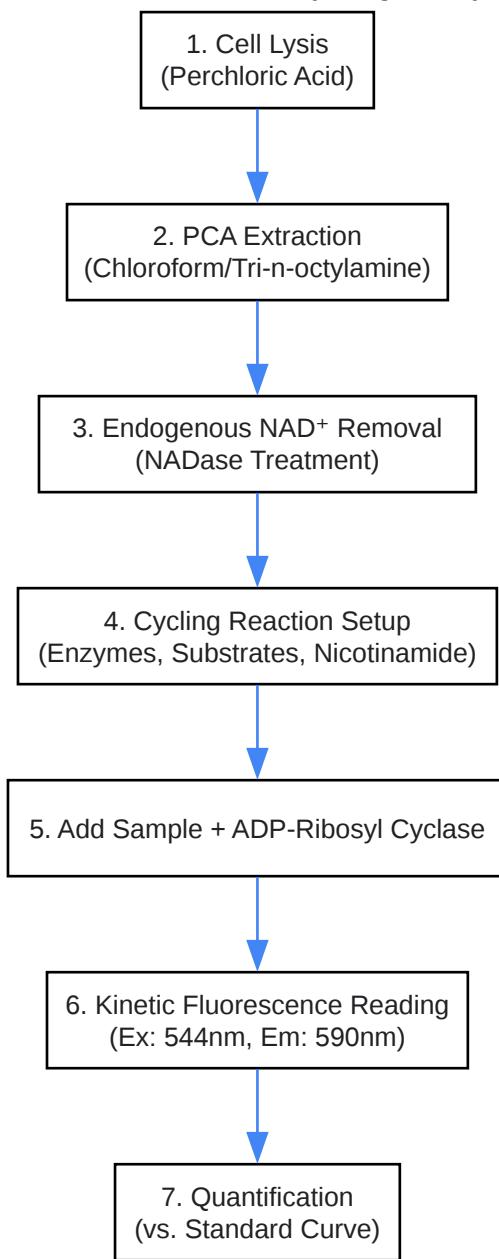
**Principle:** The assay is based on the reverse reaction of ADP-ribosyl cyclase. In the presence of excess nicotinamide, the cyclase converts cADPR back to NAD<sup>+</sup> stoichiometrically. The resulting NAD<sup>+</sup> is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a highly fluorescent product, resorufin. The rate of fluorescence generation is proportional to the initial cADPR concentration[17].

**Methodology Outline:**

- **Cell Lysis:** Lyse cultured cells (e.g., 1-5 x 10<sup>6</sup> cells) with ice-cold 0.6 M perchloric acid (PCA).
- **Extraction:** Neutralize and extract the PCA from the lysate using a mixture of tri-n-octylamine and chloroform. The top aqueous layer contains the cADPR.
- **NAD<sup>+</sup> Removal:** Treat the extract with NADase to eliminate any endogenous NAD<sup>+</sup>, which would interfere with the assay. Heat-inactivate or filter out the NADase.
- **Cycling Reaction:** Prepare a reaction mix containing alcohol, alcohol dehydrogenase, diaphorase, resazurin, FMN, and nicotinamide.
- **Measurement:** Add the cell extract to the cycling mix, with and without ADP-ribosyl cyclase (to serve as a background control). Measure the increase in fluorescence over time (Excitation: 544 nm, Emission: 590 nm) using a plate reader.

- Quantification: Calculate the rate of fluorescence increase and determine the cADPR concentration by comparing it to a standard curve generated with known cADPR concentrations[17].

#### Workflow: cADPR Cycling Assay



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**Caption:** Experimental workflow for measuring cellular cADPR levels.

## Protocol 2: Intracellular Calcium Imaging in T Lymphocytes

This protocol allows for the real-time visualization and quantification of changes in cytosolic  $\text{Ca}^{2+}$  concentration in response to stimuli.

**Principle:** Cells are loaded with a  $\text{Ca}^{2+}$ -sensitive fluorescent indicator dye (e.g., Fluo-4 AM, Fura-2 AM). When intracellular  $\text{Ca}^{2+}$  binds to the dye, its fluorescence properties change, and this change can be monitored using fluorescence microscopy[18][19].

**Methodology Outline:**

- **Cell Preparation:** Isolate T lymphocytes from peripheral blood or lymphoid tissue.
- **Substrate Coating:** Coat glass-bottom imaging dishes with poly-L-lysine for cell adhesion or with anti-CD3/anti-CD28 antibodies to stimulate the cells upon contact[18][20].
- **Dye Loading:** Incubate the T cells with a  $\text{Ca}^{2+}$  indicator dye (e.g., 2-5  $\mu\text{M}$  Fluo-4 AM) and an equal volume of Pluronic F-127 (to aid dye solubilization) in an appropriate imaging buffer for 30-45 minutes at room temperature or 37°C.
- **Washing:** Gently wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye.
- **Imaging:** Mount the dish on an inverted fluorescence microscope equipped with an environmental chamber (37°C, 5%  $\text{CO}_2$ ).
- **Data Acquisition:** Acquire a baseline fluorescence reading for several minutes. Add the desired stimulus (e.g., soluble anti-CD3 antibody, ionomycin) and record the changes in fluorescence intensity over time.
- **Analysis:** Select regions of interest (ROIs) corresponding to individual cells. Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths (e.g., 340/380 nm) to determine the absolute  $\text{Ca}^{2+}$  concentration[18].

## Conclusion and Therapeutic Implications

The CD38/cADPR signaling pathway is a fundamental and highly conserved mechanism for regulating  $\text{Ca}^{2+}$ -dependent processes in the immune system. It is indispensable for T-cell activation, neutrophil chemotaxis, and macrophage effector functions. The components of this pathway, particularly the enzyme CD38, represent promising therapeutic targets. Inhibition of CD38 activity or antagonism of cADPR signaling could offer novel strategies for mitigating chronic inflammatory diseases, autoimmune disorders, and transplant rejection by dampening aberrant immune cell activation and migration<sup>[5][9]</sup>. Conversely, agonism of this pathway could be explored to enhance immune responses in the context of infection or cancer immunotherapy. Further research into the cell-specific regulation of this pathway will undoubtedly unlock new avenues for drug development.

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